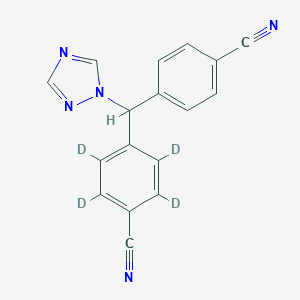

Letrozole-d4

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]-2,3,5,6-tetradeuteriobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJKCIUCZWXJDR-NMRLXUNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)N3C=NC=N3)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Letrozole-d4 as an Aromatase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action of letrozole, a potent and selective third-generation aromatase inhibitor. It details the biochemical pathways, enzyme kinetics, and experimental methodologies used to characterize its function. The role and application of its deuterated analog, Letrozole-d4, in pharmacokinetic analysis are also elucidated.

Introduction: Aromatase Inhibition and the Role of Letrozole

Estrogens play a critical role in the development and progression of hormone-receptor-positive breast cancer.[1][2][3] In postmenopausal women, the primary source of estrogen is the conversion of androgens, such as testosterone and androstenedione, into estrogens (estradiol and estrone, respectively).[1][2][4][5] This conversion is catalyzed by the enzyme aromatase (cytochrome P450 19A1, or CYP19A1).[1][4][5] Consequently, inhibiting aromatase is a key therapeutic strategy for treating estrogen-dependent cancers.[2][3][6]

Letrozole is a highly potent, non-steroidal, third-generation aromatase inhibitor.[2][4][7][8] It is characterized by its high selectivity and efficacy in suppressing estrogen biosynthesis.[7][8] this compound is a stable, isotopically labeled version of letrozole, in which four hydrogen atoms have been replaced with deuterium. While pharmacologically identical to letrozole, its increased mass makes it an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in pharmacokinetic studies.[9][10][11][12]

Core Mechanism of Action

Letrozole functions as a Type II aromatase inhibitor, engaging in a competitive and reversible binding interaction with the aromatase enzyme.[4][13][14][15]

-

Competitive Inhibition: Letrozole competes with the endogenous androgen substrates (androstenedione and testosterone) for the active site of the aromatase enzyme.[4]

-

Reversible Binding: The interaction involves the nitrogen atom (N-4) of letrozole's triazole ring coordinating with the heme iron atom at the core of the aromatase enzyme's cytochrome P450 subunit.[4][8][12][14] This binding is non-covalent and reversible.[13][16]

-

Enzyme Blockade: By occupying the active site, letrozole physically blocks the access of androgens, thereby inhibiting the three consecutive hydroxylation reactions that constitute the aromatization process.[4][17] This leads to a profound and systemic reduction in estrogen levels.[2][7][8][18]

The high potency of letrozole allows it to achieve near-complete inhibition of aromatase activity (>99%) at clinically recommended doses.[7][19] Furthermore, it is highly selective for aromatase, showing negligible effects on other cytochrome P450 enzymes involved in adrenal steroidogenesis, such as those responsible for cortisol and aldosterone production.[4][7]

The following diagram illustrates the final steps of the steroid biosynthesis pathway and highlights the point of inhibition by letrozole.

Caption: Steroidogenesis pathway illustrating aromatase-catalyzed estrogen synthesis and its inhibition by letrozole.

The diagram below conceptualizes the competitive binding mechanism of letrozole at the aromatase active site.

Caption: Competitive inhibition of the aromatase heme group by letrozole, preventing androgen binding.

Quantitative Data on Letrozole's Activity

The potency and pharmacokinetic profile of letrozole have been extensively characterized. The following tables summarize key quantitative parameters.

Table 1: Enzyme Inhibition and Potency

| Parameter | Value | Cell/System Type | Reference |

| Potency (vs. Anastrozole) | 10-20 times more potent | Cellular Systems | [13][20] |

| Potency (vs. Anastrozole) | 2-5 times more potent | Non-cellular Systems | [13][20] |

| Binding Energy | -7.9 kcal/mol | Molecular Docking | [1] |

| Inhibition of CYP2A6 (Kᵢ) | 4.6 ± 0.05 µM | Human Liver Microsomes | [21][22] |

| Inhibition of CYP2C19 (Kᵢ) | 42.2 µM | Human Liver Microsomes | [21][22] |

| Estrogen Suppression (Plasma) | 75-95% from baseline | Postmenopausal Women | [18] |

| Aromatase Inhibition (In vivo) | >99% | Postmenopausal Women | [19] |

Table 2: Pharmacokinetic Parameters of Letrozole (2.5 mg Oral Dose)

| Parameter | Value | Population | Reference |

| Bioavailability | 99.9% (mean) | Healthy Volunteers | [7][8] |

| Time to Cₘₐₓ (Tₘₐₓ) | 8.10 h | Healthy Volunteers | [4] |

| Peak Plasma Conc. (Cₘₐₓ) | 104 nmol/L | Healthy Volunteers | [4] |

| Peak Plasma Conc. (Cₘₐₓ) | 40.12 ng/mL (mean) | Healthy Volunteers | [12][14] |

| Area Under Curve (AUC) | 7387 nmol*h/L | Healthy Volunteers | [4] |

| Volume of Distribution | 1.87 L/kg | Healthy Volunteers | [4][7] |

| Plasma Protein Binding | ~60% (55% to albumin) | Human Plasma | [4][7][23] |

| Terminal Half-life (T₁/₂) | ~42 hours | Breast Cancer Patients | [4][7][24] |

| Metabolism | CYP2A6 and CYP3A4 | In vitro | [4][24] |

| Elimination | ~90% in urine | Healthy Volunteers | [4] |

Experimental Protocols

Characterization of letrozole's mechanism and potency relies on standardized in vitro and in vivo assays.

This protocol outlines a common method for directly measuring aromatase inhibition in a cell-free system.

Objective: To determine the IC₅₀ value of letrozole by measuring its direct inhibitory effect on recombinant human aromatase.

Materials:

-

Recombinant Human Aromatase (CYP19A)

-

Fluorogenic Aromatase Substrate (e.g., 7-methoxy-4-trifluoromethyl coumarin, MFC)[3]

-

NADPH regenerating system

-

Aromatase Assay Buffer

-

Letrozole (and/or this compound) stock solution

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader (Ex/Em = ~488/527 nm)

Methodology:

-

Reagent Preparation: Prepare serial dilutions of letrozole in Aromatase Assay Buffer to create a concentration gradient.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the NADPH regenerating system, and the recombinant aromatase enzyme to each well.

-

Inhibitor Addition: Add the various concentrations of letrozole to the appropriate wells. Include "no inhibitor" controls and "no enzyme" background controls.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow letrozole to bind to the enzyme.[25]

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence kinetically over 60 minutes.[25]

-

Data Analysis: Calculate the rate of reaction (V) for each well. Plot the percentage of inhibition against the logarithm of letrozole concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for a cell-free fluorometric aromatase inhibition assay.

This protocol describes the use of this compound as an internal standard for the accurate quantification of letrozole in human plasma.

Objective: To determine the concentration of letrozole in plasma samples from a pharmacokinetic study.

Materials:

-

Human plasma samples

-

Letrozole analytical standard

-

Protein precipitation or solid-phase extraction (SPE) reagents

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[10]

Methodology:

-

Sample Preparation:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Quantification:

-

Generate a calibration curve using known concentrations of letrozole spiked into blank plasma, with the same fixed amount of this compound.

-

Calculate the ratio of the peak area of letrozole to the peak area of this compound for all samples and standards.

-

Determine the concentration of letrozole in the unknown samples by interpolating their peak area ratios against the calibration curve.

-

Caption: Bioanalytical workflow for quantifying letrozole in plasma using LC-MS/MS with this compound.

Conclusion

Letrozole is a cornerstone in endocrine therapy due to its highly potent and selective inhibition of the aromatase enzyme. Its mechanism of action, centered on competitive and reversible binding to the enzyme's heme group, results in a profound suppression of estrogen biosynthesis. The deuterated analog, this compound, while possessing an identical inhibitory mechanism, is indispensable as an internal standard, enabling the precise and accurate quantification required for critical pharmacokinetic and bioequivalence studies. This comprehensive understanding of its action and analysis underscores its therapeutic importance and facilitates further research in oncology and drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. What is Letrozole used for? [synapse.patsnap.com]

- 3. turkjps.org [turkjps.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. iris.cnr.it [iris.cnr.it]

- 6. breastcancer.org [breastcancer.org]

- 7. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Letrozole: pharmacodynamics, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. omicsonline.org [omicsonline.org]

- 13. researchgate.net [researchgate.net]

- 14. omicsonline.org [omicsonline.org]

- 15. Letrozole - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Binding features of steroidal and nonsteroidal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. endocrine.org [endocrine.org]

- 20. research.ed.ac.uk [research.ed.ac.uk]

- 21. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4'-methanol-bisbenzonitrile in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. synapse.koreamed.org [synapse.koreamed.org]

- 25. abcam.com [abcam.com]

- 26. Simultaneous quantitative analysis of letrozole, its carbinol metabolite, and carbinol glucuronide in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Manufacturing of Deuterated Letrozole

Introduction

Letrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[1][2] It functions by competitively binding to the heme of the cytochrome P450 unit of the aromatase enzyme, thereby blocking the conversion of androgens to estrogens.[3] As the growth of many breast cancers is stimulated by estrogen, letrozole is a cornerstone of endocrine therapy.

In recent years, the strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a valuable strategy in drug development. This "deuterium switching" leverages the kinetic isotope effect (KIE).[4] The carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond, which can significantly alter a drug's metabolic profile.[5] The potential benefits include a slower rate of metabolism, leading to a longer plasma half-life, increased drug exposure, and potentially a reduction in the formation of toxic metabolites, thereby improving the drug's overall efficacy and safety profile.[4][6]

This technical guide outlines the rationale, proposed synthetic pathways, manufacturing considerations, and quality control protocols for deuterated letrozole, intended for researchers, chemists, and professionals in drug development.

Part 1: Rationale for the Deuteration of Letrozole

The primary route of letrozole metabolism in humans is hepatic, mediated by the cytochrome P450 isoenzymes CYP3A4 and CYP2A6.[7][8] These enzymes hydroxylate letrozole at the benzylic carbon—the carbon atom connecting the two benzonitrile rings and the triazole moiety—to form an inactive carbinol metabolite (bis-4-cyanophenylmethanol).[8][9] This metabolite is subsequently conjugated with glucuronic acid and eliminated.[7]

The cleavage of the C-H bond at this benzylic position is the rate-limiting step in its metabolic clearance. Therefore, this position is the logical and most promising site for deuteration. Replacing the benzylic hydrogen with deuterium is expected to slow down its CYP-mediated oxidation, thereby decreasing the rate of metabolic clearance, increasing the drug's half-life, and enhancing its systemic exposure.

Part 2: Proposed Synthesis of Deuterated Letrozole

While specific protocols for deuterated letrozole are not widely published, a viable synthetic route can be designed by modifying established methods for non-deuterated letrozole. The most common industrial synthesis involves the reaction of an intermediate, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, with 4-fluorobenzonitrile in the presence of a strong base.[3][10]

To introduce deuterium at the benzylic position, a deuterated starting material is required. The proposed synthesis begins with the preparation of a deuterated diaryl ketone, which is then converted to the final product.

Step 1: Synthesis of 4,4'-(chloro(deuterio)methyl)dibenzonitrile

-

Reduction: 4,4'-dicyanobenzophenone is reduced to its corresponding deuterated alcohol using a deuterated reducing agent. To a stirred solution of 4,4'-dicyanobenzophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium borodeuteride (NaBD₄, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully quench the reaction with deuterated water (D₂O). Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield deuterated bis(4-cyanophenyl)methanol.

-

Chlorination: Dissolve the deuterated alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Stir the reaction at room temperature for 2-3 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent. Recrystallize the crude product from a suitable solvent system (e.g., isopropanol) to obtain pure 4,4'-(chloro(deuterio)methyl)dibenzonitrile.

Step 2: Synthesis of 4,4'-((deuterio)(1H-1,2,4-triazol-1-yl)methyl)dibenzonitrile (d1-Letrozole)

-

Preparation of Triazole Salt: In a separate flask, suspend 1H-1,2,4-triazole (1.1 eq) in anhydrous dimethylformamide (DMF). Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. Stir the mixture until hydrogen evolution ceases, indicating the formation of the sodium salt of the triazole.

-

Coupling Reaction: Add a solution of 4,4'-(chloro(deuterio)methyl)dibenzonitrile (1.0 eq) in anhydrous DMF to the triazole salt suspension. Stir the reaction at room temperature for 12-18 hours.

-

Work-up and Purification: Pour the reaction mixture into ice water to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry under vacuum. Purify the crude d1-Letrozole by recrystallization from a solvent such as ethanol or isopropanol to achieve high chemical and isotopic purity.

Part 3: Manufacturing and Quality Control

The manufacturing of deuterated letrozole as an Active Pharmaceutical Ingredient (API) must adhere to Good Manufacturing Practices (GMP). The process involves scaling up the laboratory synthesis with stringent controls at each step.[11]

Manufacturing Process Summary

| Step | Process | Key Parameters |

| 1 | Raw Material Sourcing | Purity of 4,4'-dicyanobenzophenone; Isotopic enrichment of NaBD₄ (>98%) |

| 2 | Reduction & Chlorination | Temperature control, reaction time, solvent purity |

| 3 | Coupling Reaction | Anhydrous conditions, stoichiometry, reaction monitoring (HPLC) |

| 4 | Purification | Crystallization solvent selection, cooling profile, drying conditions |

| 5 | Milling & Packaging | Particle size distribution, packaging in inert environment |

Analytical Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final deuterated letrozole API.

| Test | Method | Acceptance Criteria | Rationale |

| Identity | FTIR, ¹H NMR | Spectrum conforms to reference standard | Confirms chemical structure |

| Chemical Purity | HPLC | ≥ 99.5% | Quantifies drug substance and impurities |

| Isotopic Purity | Mass Spectrometry | ≥ 98% d1-Letrozole | Confirms molecular weight and deuteration level |

| Deuterium Location | ¹H NMR, ²H NMR | Signal for benzylic proton absent/reduced in ¹H NMR; Signal present in ²H NMR | Confirms correct site of deuteration |

| Residual Solvents | Gas Chromatography (GC) | Conforms to ICH Q3C limits | Ensures patient safety from process solvents |

| Related Substances | HPLC | Individual impurity ≤ 0.10%; Total impurities ≤ 0.50% | Controls levels of synthesis by-products |

| Heavy Metals | USP <232>/<233> | Conforms to specified limits | Ensures absence of elemental impurities |

| Water Content | Karl Fischer Titration | ≤ 0.5% | Controls moisture content affecting stability |

Conclusion

The synthesis of deuterated letrozole represents a strategic approach to potentially enhance the clinical profile of a well-established anticancer agent. By targeting the primary site of metabolism with deuterium, a significant improvement in pharmacokinetic properties, such as a longer half-life and increased exposure, is anticipated. The proposed synthesis is based on established chemical principles and provides a clear pathway for producing high-purity d1-Letrozole. Successful manufacturing requires stringent adherence to GMP standards and comprehensive analytical characterization to ensure the final API meets all specifications for identity, purity, and isotopic enrichment, paving the way for its investigation as a next-generation endocrine therapy.

References

- 1. Letrozole | C17H11N5 | CID 3902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scialert.net [scialert.net]

- 10. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

The Application of Letrozole-d4 in Preclinical Breast Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Letrozole-d4 in preclinical breast cancer research. It covers the fundamental mechanism of action of letrozole, the critical role of its deuterated analog, this compound, as an internal standard in bioanalytical assays, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of new cancer therapeutics.

Introduction to Letrozole and its Mechanism of Action

Letrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive (HR+) breast cancer in postmenopausal women.[1][2][3] Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis, converting androgens (testosterone and androstenedione) into estrogens (estradiol and estrone, respectively).[4][5] By competitively and reversibly binding to the heme of the aromatase enzyme, letrozole effectively blocks this conversion, leading to a significant reduction in circulating estrogen levels.[6][7] This deprivation of estrogen, a key driver of HR+ breast cancer cell proliferation, results in the suppression of tumor growth.[8][9]

Signaling Pathways Affected by Letrozole

The primary mechanism of letrozole's anti-tumor activity is through the inhibition of the estrogen receptor (ER) signaling pathway. Estrogen, upon binding to its receptor, promotes the transcription of genes involved in cell cycle progression and proliferation.[5] By depleting estrogen levels, letrozole effectively dampens this signaling cascade.

However, resistance to letrozole can emerge through the activation of alternative signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways.[1][9][10] These pathways can be activated by growth factor receptors and can lead to ligand-independent activation of the estrogen receptor or bypass the need for estrogen-driven signaling altogether, promoting cell survival and proliferation.[11][12] Understanding these resistance mechanisms is crucial for the development of combination therapies.

Figure 1: Simplified diagram of the estrogen signaling pathway and the inhibitory action of Letrozole.

The Role of this compound in Preclinical Research

This compound is a deuterated form of letrozole, where four hydrogen atoms on one of the phenyl rings have been replaced with deuterium.[13] This isotopic labeling makes it an ideal internal standard for the quantification of letrozole in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[1][14][15]

The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise bioanalysis for several reasons:[14]

-

Correction for Matrix Effects: It co-elutes with the unlabeled analyte (letrozole) and experiences similar ionization suppression or enhancement in the mass spectrometer source, allowing for accurate normalization of the signal.

-

Correction for Extraction Variability: It accounts for any loss of analyte during sample preparation and extraction.

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the overall accuracy and precision of the bioanalytical method.

Synthesis of this compound

While detailed proprietary synthesis methods are not publicly available, a plausible synthetic route for this compound can be adapted from known syntheses of letrozole.[16][17][18] A common approach involves the reaction of an activated bis-(4-cyanophenyl)-methane derivative with 1,2,4-triazole. For the synthesis of this compound, one of the starting materials, 4-bromomethylbenzonitrile, would be replaced with its deuterated analog, 4-(bromomethyl)benzonitrile-d4.

Figure 2: A plausible synthetic scheme for this compound.

Quantitative Data from Preclinical Studies

The efficacy of letrozole has been extensively evaluated in various preclinical breast cancer models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Efficacy of Letrozole in Breast Cancer Cell Lines

| Cell Line | Assay Type | IC50 (nM) | Reference |

| MCF-7aro | Monolayer Proliferation | 50-100 | |

| T-47Daro | Monolayer Proliferation | <50 | [4] |

| MCF-7aro | Spheroid Proliferation | ~200 | [4] |

| T-47Daro | Spheroid Proliferation | 15-25 | [4] |

| MCF-7Ca | Aromatase Inhibition | 0.07 | [19] |

| JEG-3 | Aromatase Inhibition | 0.07 | [19] |

| MCF-7 | Growth Inhibition | 1 | [19][20] |

| MDA-MB-435 | Growth Inhibition (GI50) | 67 | [20] |

| MCF-7-aromatase | Testosterone-induced Proliferation | 5.3 |

Table 2: In Vivo Efficacy of Letrozole in Xenograft Models

| Animal Model | Cell Line | Treatment and Dose | Outcome | Reference |

| Nude Mice | MCF-7Ca | Letrozole (10 µ g/day ) | Complete tumor growth inhibition | [21] |

| Nude Mice | HeLa (cervical cancer) | Letrozole (10 µ g/day ) | 45% reduction in tumor volume | [14][22] |

| Nude Mice | C-33a (cervical cancer) | Letrozole (10 µ g/day ) | 18% reduction in tumor volume | [14][22] |

| Rats | DMBA-induced | Letrozole (10-30 µg/kg/day) | Dose-dependent tumor regression (ED50) | [20] |

| Nude Mice | LTLT-Ca | Letrozole | Significant reduction in tumor weight | [23] |

Table 3: Pharmacokinetic Parameters of Letrozole in Preclinical Models

| Animal Model | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Male Sprague-Dawley Rats | 4 mg/kg IP | - | - | 24,800 (plasma AUC 0-24h) | - | [24] |

| Female Sprague-Dawley Rats | 4 mg/kg IP | - | - | 103,000 (plasma AUC 0-24h) | - | [24] |

| Male Sprague-Dawley Rats | IV | - | - | - | 11.5 | [25] |

| Female Sprague-Dawley Rats | IV | - | - | - | 42.3 | [25] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in preclinical breast cancer research.

In Vivo Xenograft Study Protocol

This protocol outlines a general procedure for evaluating the efficacy of letrozole in a breast cancer xenograft model.

Figure 3: General workflow for an in vivo xenograft study with Letrozole.

Materials:

-

Breast cancer cell line (e.g., MCF-7aro, T-47Daro)

-

Female immunodeficient mice (e.g., nude, SCID), ovariectomized

-

Letrozole

-

Vehicle for letrozole administration (e.g., 0.5% methylcellulose)[26]

-

Androstenedione (for aromatase-expressing models)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture the chosen breast cancer cell line under appropriate conditions.

-

Animal Acclimatization: Allow the ovariectomized mice to acclimatize to the housing conditions for at least one week.

-

Tumor Cell Implantation: Inoculate approximately 1-5 x 10^6 cells subcutaneously or into the mammary fat pad of each mouse.[22]

-

Androgen Supplementation: For models using aromatase-transfected cells, provide a source of androgen (e.g., daily androstenedione injections) to serve as a substrate for estrogen synthesis.

-

Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width^2) / 2).

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer letrozole or vehicle to the respective groups. Dosing can be via oral gavage, subcutaneous injection, or implantation of slow-release pellets.[26] A typical oral dose in mice is around 10 µ g/day .[14][22]

-

Continued Monitoring: Continue to monitor tumor growth, body weight, and the general health of the animals throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight. Portions of the tumor can be used for biomarker analysis (e.g., immunohistochemistry for Ki67, ERα) or pharmacokinetic analysis. Blood samples can also be collected for pharmacokinetic analysis.

LC-MS/MS Protocol for Letrozole Quantification in Plasma

This protocol details a method for the quantitative analysis of letrozole in plasma using this compound as an internal standard.[1][14][15]

Materials:

-

Plasma samples

-

Letrozole and this compound analytical standards

-

Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents

-

UPLC/HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of letrozole and this compound in an appropriate solvent (e.g., methanol).

-

Prepare calibration standards and QCs by spiking known concentrations of letrozole into blank plasma.

-

Prepare a working solution of the internal standard (this compound).

-

-

Sample Preparation (Solid Phase Extraction - SPE):

-

To 100 µL of plasma sample, add 50 µL of the this compound internal standard working solution.

-

Precondition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute letrozole and this compound with methanol.

-

Evaporate the eluent to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

-

Data Analysis:

-

Integrate the peak areas for letrozole and this compound.

-

Calculate the peak area ratio of letrozole to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of letrozole in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Figure 4: Workflow for the bioanalytical quantification of Letrozole using LC-MS/MS.

Conclusion

This compound is an indispensable tool in the preclinical research of letrozole for breast cancer. Its use as an internal standard ensures the generation of high-quality, reliable pharmacokinetic and pharmacodynamic data, which is fundamental for understanding the drug's behavior in biological systems and for making informed decisions in the drug development process. The detailed protocols and compiled quantitative data in this guide aim to facilitate the design and execution of robust preclinical studies, ultimately contributing to the advancement of breast cancer therapy.

References

- 1. Acquisition of Letrozole Resistance Through Activation of the p38/MAPK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]

- 3. Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms and Strategies to Overcome Aromatase Inhibitor Resistance in Estrogen-Positive Breast Cancer via the PI3K/AKT/mTOR Pathway – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 6. researchgate.net [researchgate.net]

- 7. This compound (major) | 1133712-96-5 | IVB71296 | Biosynth [biosynth.com]

- 8. Acquisition of Letrozole Resistance Through Activation of the p38/MAPK Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 11. genesandcancer.com [genesandcancer.com]

- 12. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. insights.inotiv.com [insights.inotiv.com]

- 14. researchgate.net [researchgate.net]

- 15. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2007054964A2 - Process for the preparation of letrozole - Google Patents [patents.google.com]

- 17. US7538230B2 - Letrozole production process - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. selleckchem.com [selleckchem.com]

- 20. selleckchem.com [selleckchem.com]

- 21. researchgate.net [researchgate.net]

- 22. aacrjournals.org [aacrjournals.org]

- 23. researchgate.net [researchgate.net]

- 24. Gender-based differences in brain and plasma pharmacokinetics of letrozole in sprague-dawley rats: Application of physiologically-based pharmacokinetic modeling to gain quantitative insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pharmacokinetics of letrozole in male and female rats: influence of complexation with hydroxybutenyl-beta cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Letrozole treatment of pubertal female mice results in activational effects on reproduction, metabolism and the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Letrozole-d4 in Pharmacokinetic and Bioequivalence Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Letrozole-d4 as an internal standard in pharmacokinetic (PK) and bioequivalence (BE) studies of letrozole. The methodologies outlined below are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction

Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women. Pharmacokinetic and bioequivalence studies are crucial for the development of generic formulations and for therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended by regulatory agencies to ensure the accuracy and precision of bioanalytical methods.[1][2] this compound, being chemically identical to letrozole but with a different mass, co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1]

Analytical Method: Quantification of Letrozole in Human Plasma using LC-MS/MS

This section details the protocol for a validated LC-MS/MS method for the determination of letrozole in human plasma, utilizing this compound as the internal standard (IS).

Materials and Reagents

-

Letrozole reference standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Ammonium acetate (AR grade)

-

Water (Milli-Q or equivalent)

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., Orochem DVB-LP) or protein precipitation reagents.

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Two common sample preparation methods are presented: Solid Phase Extraction (SPE) and Protein Precipitation (PP).

-

Spiking: To 100 µL of human plasma, add the required amount of letrozole standard solution and 20 µL of this compound internal standard solution (e.g., 20 ng/mL).

-

Dilution: Dilute the plasma sample with a suitable buffer, for example, 0.75 mL of 10% acetic acid in water.[3]

-

SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., Waters Oasis™ MCX 10 mg) with methanol followed by water.[3]

-

Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with an appropriate solvent to remove interferences.

-

Elution: Elute letrozole and this compound with a suitable elution solvent (e.g., 0.4 mL of 10% ammonium hydroxide in methanol).[3]

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

-

Reconstitution: Reconstitute the residue in 150 µL of the mobile phase.[3]

-

Spiking: To a specific volume of human plasma (e.g., 200 µL), add the internal standard spiking solution (this compound, e.g., 20 ng/mL).[4][5]

-

Precipitation: Add a precipitating agent, such as methanol or acetonitrile, in a specific ratio (e.g., 3 volumes of solvent to 1 volume of plasma).

-

Vortexing: Vortex the mixture for approximately 1 minute to ensure complete protein precipitation.[4][5]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 3,500 rpm for 5 minutes) to pellet the precipitated proteins.[4][5]

-

Supernatant Transfer: Transfer the clear supernatant to a clean tube for analysis.

-

Evaporation (Optional): The supernatant can be evaporated and reconstituted in the mobile phase if concentration is needed.[4][5]

Chromatographic and Mass Spectrometric Conditions

The following tables summarize typical LC-MS/MS conditions for the analysis of letrozole and this compound.

Table 1: Liquid Chromatography Conditions

| Parameter | Condition 1[6][7] | Condition 2[8][9] |

| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | Capcell PAK C18 MG (100 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:0.1% Formic acid in water (85:15, v/v) | Methanol:10 mM Ammonium acetate (65:35, v/v) |

| Flow Rate | - | 0.6 mL/min |

| Run Time | - | 4.0 min |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition 1 (Positive Ionization)[6][7] | Condition 2 (Negative Ionization)[8][9] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Negative |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Selective Reaction Monitoring (SRM) |

| MRM Transition (Letrozole) | m/z 286.2 → 217.0 | - |

| MRM Transition (this compound) | m/z 290.2 → 221.0 | - |

Note: Specific parameters such as cone voltage and collision energy should be optimized for the instrument in use.

Method Validation Parameters

A summary of typical validation parameters for the analytical method is provided below.

Table 3: Method Validation Summary

| Parameter | Typical Range/Value |

| Linearity Range | 0.10 – 100 ng/mL[6][7] or 0.40 - 50.0 ng/mL[8][9] |

| Correlation Coefficient (r²) | ≥ 0.9990[6][7] |

| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL[6] or 0.40 ng/mL[8][9] |

| Intra- and Inter-batch Precision (%CV) | ≤ 5.2%[6] or < 9.34%[10] |

| Accuracy (%RE) | Within ±7.4%[8][9] or 97.43% to 105.17%[10] |

| Extraction Recovery | 94.3% to 96.2%[6] |

Bioequivalence Study Protocol

This section outlines a typical protocol for a bioequivalence study of two 2.5 mg letrozole tablet formulations.

Study Design

A randomized, open-label, single-dose, two-way crossover study design is commonly employed.[11]

-

Subjects: Healthy postmenopausal women[6] or a mix of healthy male and female volunteers.[4][5]

-

Washout Period: A minimum of 21 days between study periods.[3][11]

-

Dosing: A single oral dose of a 2.5 mg letrozole tablet (test or reference formulation) under fasting conditions.[11][12]

Blood Sampling

Blood samples are collected at predetermined time points to characterize the pharmacokinetic profile.

-

Sampling Times: Pre-dose (0 h) and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, 24, 48, 72, and up to 240 hours post-dose.[3][4][5][11]

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[3][11]

Table 4: Key Pharmacokinetic Parameters for Bioequivalence Assessment

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration |

| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity |

| Tmax | Time to reach maximum plasma concentration |

| t1/2 | Elimination half-life |

Statistical Analysis and Bioequivalence Criteria

-

The 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC(0-t), and AUC(0-inf) should fall within the acceptance range of 80.00% to 125.00%.[4][5][13]

Visualizations

Experimental Workflow for Bioequivalence Study

Caption: Bioequivalence study workflow for letrozole.

Sample Preparation and Analytical Workflow

Caption: LC-MS/MS analytical workflow.

Role of this compound as an Internal Standard

Caption: Principle of stable isotope-labeled internal standard.

References

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 4. omicsonline.org [omicsonline.org]

- 5. omicsonline.org [omicsonline.org]

- 6. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioequivalence study of two letrozole tablet formulations. Single dose, randomized, open-label, two-way crossover bioequivalence study of letrozole 2.5 mg tablets in healthy volunteers under fasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative bioavailability study of two preparations of letrozole in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Letrozole-d4 Analysis Sample Preparation

These application notes provide detailed protocols for the extraction and purification of Letrozole-d4 from biological matrices, primarily human plasma. The following methods are widely used in bioanalytical laboratories for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the deuterated stable isotope-labeled internal standard for Letrozole, a potent aromatase inhibitor.[1] Accurate and precise quantification of Letrozole is crucial in pharmacokinetic and therapeutic drug monitoring studies.

Core Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. The three most common and effective techniques for this compound analysis are:

-

Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases.

-

Solid-Phase Extraction (SPE): A more modern and often automated technique that uses a solid sorbent to selectively adsorb the analyte from the liquid sample, while impurities are washed away.

-

Protein Precipitation (PP): The simplest and fastest method, where a solvent is added to the plasma sample to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and cost-effective method for the purification of Letrozole from plasma samples.[2][3] This technique offers good recovery and clean extracts when optimized.

Experimental Protocol

-

Sample Aliquoting: Transfer 250 µL of human plasma into a 15 mL polypropylene centrifuge tube.[2]

-

Internal Standard Spiking: Add 50 µL of the this compound internal standard (IS) working solution (e.g., 5 µg/mL) to the plasma sample.[2]

-

Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing.[2]

-

Addition of Extraction Solvent: Add 3 mL of tert-butyl methyl ether (TBME) to the tube.[2] Other solvents like diethyl ether have also been used.[4]

-

Extraction: Vortex the mixture vigorously for 3 minutes to facilitate the transfer of the analyte into the organic phase.[2]

-

Centrifugation: Centrifuge the sample at 5000 rpm for 15 minutes to separate the aqueous and organic layers.[2]

-

Supernatant Transfer: Carefully transfer the upper organic layer (approximately 2.5 mL) into a clean 15 mL centrifuge tube.[2]

-

Evaporation: Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.[2]

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase, typically a mixture of methanol and water (e.g., 50:50, v/v).[2]

-

Injection: Inject a 10 µL aliquot of the reconstituted sample into the LC-MS/MS system for analysis.[2]

Workflow Diagram

Caption: Liquid-Liquid Extraction Workflow for this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 0.20 - 100 ng/mL | [5] |

| Mean Recovery | 65.7% | [5] |

| LLOQ | 0.20 ng/mL | [5] |

| Inter-day Precision (RSD) | < 11% | [4] |

| Inter-day Accuracy | Within ±7.4% | [6] |

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient method for cleaning up complex biological samples. It can be automated for high-throughput analysis. For Letrozole, reversed-phase SPE cartridges are commonly employed.

Experimental Protocol

-

Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Orochem DVB-LP) sequentially with 1 mL of methanol followed by 1 mL of water.[5]

-

Sample Loading: Load 100 µL of the plasma sample (pre-spiked with this compound) onto the conditioned SPE cartridge.[5]

-

Washing: Wash the cartridge with 1 mL of a weak solvent to remove polar interferences. A common wash solution is water or a low percentage of organic solvent in water.

-

Elution: Elute the analyte and internal standard from the cartridge with 1 mL of a strong solvent, such as methanol or acetonitrile.

-

Evaporation: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

-

Injection: Inject an aliquot into the LC-MS/MS system.

Workflow Diagram

Caption: Solid-Phase Extraction Workflow for this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 0.10 - 100 ng/mL | [5] |

| Extraction Recovery | 94.3% - 96.2% | [5] |

| LLOQ | 0.10 ng/mL | [5] |

| Intra-batch Precision (RSD) | ≤ 5.2% | [5] |

| Inter-batch Precision (RSD) | ≤ 5.2% | [5] |

Protein Precipitation (PP)

Protein precipitation is the simplest and fastest sample preparation technique. It is often used for high-throughput screening, although it may result in less clean extracts compared to LLE and SPE, potentially leading to matrix effects.

Experimental Protocol

-

Sample Aliquoting: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.[7]

-

Internal Standard Spiking: Add 100 µL of the this compound internal standard working solution.[7]

-

Precipitating Agent Addition: Add 100 µL of acetonitrile to precipitate the plasma proteins.[7] Methanol is also a commonly used precipitating agent.[8]

-

Vortexing: Vortex the mixture for 30 seconds to ensure complete protein precipitation.[7]

-

Centrifugation: Centrifuge the sample at 12,000 g for 10 minutes to pellet the precipitated proteins.[7]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.[7]

-

Injection: Inject an aliquot of the supernatant directly into the LC-MS/MS system. In some methods, an evaporation and reconstitution step may be included to concentrate the sample and exchange the solvent.

Workflow Diagram

Caption: Protein Precipitation Workflow for this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 1.0 - 60.0 ng/mL | [8] |

| LLOQ | 0.40 ng/mL | [6] |

| Intra-batch Precision (CV) | < 9.34% | [8] |

| Inter-batch Precision (CV) | < 9.34% | [8] |

| Accuracy | 97.43% - 105.17% | [8] |

Concluding Remarks

The choice of the most suitable sample preparation method depends on several factors, including the required sensitivity, sample throughput, and the available instrumentation. For high sensitivity and selectivity, SPE is often the preferred method.[5] LLE provides a good balance between cleanliness and cost, while PP is ideal for rapid screening.[2][7] All three methods have been successfully validated and applied to pharmacokinetic studies of Letrozole in human plasma.[2][5][6][8] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variability in the extraction process, thereby ensuring accurate and precise quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Bioanalytical Method Development and Validation for Letrozole Tablet by LC-MS | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]

- 4. researchgate.net [researchgate.net]

- 5. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Solid Phase Extraction Protocol for Letrozole and Letrozole-d4 in Human Plasma

Application Note

This document provides a detailed protocol for the extraction of letrozole and its deuterated internal standard, letrozole-d4, from human plasma using solid phase extraction (SPE). This method is suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is intended for use by researchers, scientists, and drug development professionals in a laboratory setting.

Introduction

Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women. Accurate quantification of letrozole in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. Solid phase extraction is a robust and selective sample preparation technique that effectively removes matrix interferences from plasma, leading to cleaner extracts and improved analytical sensitivity and accuracy. This protocol details a validated SPE method using divinylbenzene-lipophilic polymer (DVB-LP) cartridges for the efficient extraction of letrozole and its internal standard, this compound.

Experimental Protocol

This protocol is based on a validated method for the determination of letrozole in human plasma.[1]

Materials and Reagents:

-

Letrozole and this compound analytical standards

-

Human plasma (with appropriate anticoagulant)

-

Methanol (HPLC grade)

-

Water (HPLC grade or equivalent)

-

0.1 M Hydrochloric acid (HCl) in water

-

Orochem DVB-LP (30 mg, 1 cc) SPE cartridges[1]

-

Centrifuge

-

Vortex mixer

-

SPE manifold

-

Autosampler vials

Sample Preparation:

-

Thaw frozen plasma samples, calibration standards, and quality control samples at room temperature for 30 minutes.[1]

-

To a 100 µL aliquot of the plasma sample, add 50 µL of the internal standard working solution (this compound).[1]

-

Add 300 µL of 0.1 M HCl in water to the sample mixture.[1]

-

Vortex the mixture for 20 seconds.[1]

-

Centrifuge the samples at 3200 g for 5 minutes at 10 °C.[1]

Solid Phase Extraction Procedure:

-

Conditioning: Condition the Orochem DVB-LP cartridges by passing 1.0 mL of methanol followed by 1.0 mL of water.[1]

-

Loading: Load the pre-treated supernatant from the sample preparation step onto the conditioned SPE cartridges.[1]

-

Washing: Wash the cartridges twice with 1.0 mL of water.[1]

-

Elution: Elute letrozole and this compound from the cartridges by passing two aliquots of 0.5 mL of methanol into pre-labeled collection vials.[1]

Post-Extraction:

The eluted samples are typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the performance of this SPE method in conjunction with UPLC-MS/MS analysis.

Table 1: Extraction Recovery of Letrozole [1]

| Analyte | Concentration (ng/mL) | Recovery (%) |

| Letrozole | Low QC | 94.3 |

| Letrozole | Medium QC | 96.2 |

| Letrozole | High QC | 95.8 |

Table 2: Method Precision and Accuracy [1]

| Quality Control | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) |

| LLOQ | ≤ 5.2 | ≤ 5.2 |

| Low | ≤ 5.2 | ≤ 5.2 |

| Medium | ≤ 5.2 | ≤ 5.2 |

| High | ≤ 5.2 | ≤ 5.2 |

Table 3: LC-MS/MS Parameters for Quantification [1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Letrozole | 286.2 | 217.0 |

| This compound | 290.2 | 221.0 |

Experimental Workflow Diagram

Caption: Solid Phase Extraction workflow for Letrozole and this compound.

References

Application of Letrozole-d4 in Therapeutic Drug Monitoring of Letrozole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2][3][4][5] By blocking the aromatase enzyme, letrozole inhibits the conversion of androgens to estrogens, thereby reducing circulating estrogen levels that can stimulate the growth of hormone-sensitive tumors.[1][2][3][4][5] Therapeutic Drug Monitoring (TDM) of letrozole is increasingly recognized as a valuable tool to optimize treatment outcomes. TDM helps in managing the significant inter-patient variability in drug exposure, which can be influenced by factors such as genetics, drug-drug interactions, and adherence to therapy.[6][7] Ensuring that letrozole concentrations are within the therapeutic window is crucial for maximizing efficacy while minimizing potential side effects.[6][8] A trough concentration of at least 85.6 ng/mL has been associated with a longer time to progression in patients.[6][8]

To achieve accurate and precise quantification of letrozole in biological matrices, a stable isotope-labeled internal standard is essential. Letrozole-d4, a deuterated analog of letrozole, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays. Its chemical and physical properties are nearly identical to letrozole, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer. This leads to reliable correction for variations in sample processing and instrument response, ultimately providing high-quality quantitative data.

Signaling Pathway: Mechanism of Action of Letrozole

Caption: Mechanism of action of Letrozole in inhibiting estrogen synthesis.

Experimental Protocols

Principle

The quantification of letrozole in human plasma is achieved using a sensitive and selective LC-MS/MS method. This compound is added as an internal standard (IS) to all samples, calibrators, and quality controls. The samples are subjected to a sample preparation procedure, typically protein precipitation or solid-phase extraction, to remove interfering substances. The prepared samples are then injected into a liquid chromatography system for separation, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of letrozole to that of this compound is used to construct a calibration curve and determine the concentration of letrozole in unknown samples.

Materials and Reagents

-

Letrozole analytical standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

Instrumentation

-

Liquid chromatograph (e.g., UPLC or HPLC system)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 column)

Sample Preparation (Protein Precipitation Method)

-

To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of methanol to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Typical Value |

| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[9] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Methanol with 0.1% formic acid[10] |

| Gradient | Optimized for separation of letrozole and this compound |

| Flow Rate | 0.3 - 0.6 mL/min[10][11][12] |

| Column Temp. | 40°C |

| Injection Vol. | 5 - 10 µL |

Mass Spectrometry Conditions

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[9][11][12] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Letrozole: m/z 286.2 → 217.0/217.1; this compound: m/z 290.2 → 221.0[9][10] |

| Ion Spray Voltage | Optimized for the specific instrument |

| Source Temperature | Optimized for the specific instrument |

| Collision Gas | Argon |

| Dwell Time | 150 ms[9] |

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of letrozole using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | r² |

| Letrozole | 0.10 - 100[9] | ≥ 0.9990[9] |

| Letrozole | 0.40 - 50.0[11][12] | > 0.99[11][12] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.40 | < 12.9[11][12] | < 12.9[11][12] | Within ±7.4[11][12] |

| Low | - | ≤ 5.2[9] | ≤ 5.2[9] | - |

| Mid | - | ≤ 5.2[9] | ≤ 5.2[9] | - |

| High | - | ≤ 5.2[9] | ≤ 5.2[9] | - |

Note: Specific concentrations for Low, Mid, and High QC levels were not provided in the search results, but the precision values are representative.

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Letrozole | 94.3 - 96.2[9] | Minimal[9] |

Experimental Workflow and Logic Diagrams

Experimental Workflow for Letrozole TDM

Caption: Experimental workflow for the therapeutic drug monitoring of Letrozole.

Logic of Using an Internal Standard

Caption: The role of an internal standard in ensuring accurate quantification.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the therapeutic drug monitoring of letrozole. The detailed protocols and established performance characteristics demonstrate the reliability of this approach for clinical and research applications. By enabling accurate measurement of letrozole concentrations, TDM can aid in personalizing therapy to improve treatment efficacy and patient safety.

References

- 1. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] The discovery and mechanism of action of letrozole | Semantic Scholar [semanticscholar.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Letrozole: pharmacodynamics, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 6. Therapeutic Drug Monitoring of Oral Anti-Hormonal Drugs in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Letrozole-d4 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Letrozole-d4, the deuterated internal standard for Letrozole, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific laboratory instrumentation and requirements.

Introduction

Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[1] Accurate quantification of Letrozole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing, ensuring the highest accuracy and precision of the analytical method.[1] this compound is a deuterated analog of Letrozole and is an ideal internal standard for its quantification by mass spectrometry.[2][3]

This document details the optimized mass spectrometry parameters, sample preparation protocols, and liquid chromatography conditions for the reliable detection and quantification of this compound alongside Letrozole.

Mass Spectrometry Parameters

The detection of Letrozole and this compound is typically performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode. The presence of tertiary nitrogen groups in the Letrozole molecule allows for a greater response in positive ionization compared to negative mode.[1] Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

Table 1: Optimized Mass Spectrometry Parameters

| Parameter | Letrozole | This compound |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) m/z | 286.2 | 290.2 |

| Product Ion (Q3) m/z | 217.0 | 221.0 |

| Dwell Time (ms) | 150 | 150 |

Note: The fragmentation from the precursor to the product ion corresponds to the loss of the triazole moiety.[1] Some studies have also explored negative ionization mode.[4][5]

Liquid Chromatography Parameters

A robust and efficient chromatographic separation is essential to minimize matrix interference and ensure accurate quantification. Reversed-phase chromatography is the method of choice.

Table 2: Liquid Chromatography Conditions

| Parameter | Recommended Conditions |

| LC System | UPLC or HPLC system |

| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent |

| Mobile Phase | Methanol:0.1% Formic acid in water (85:15, v/v) |

| Flow Rate | 0.300 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 - 10 µL |

| Run Time | Approximately 2.0 minutes |

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Letrozole and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Letrozole stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) for spiking into samples.

-

Calibration Curve and QC Samples: Spike blank biological matrix (e.g., human plasma) with the appropriate working standard solutions and the internal standard working solution to create a calibration curve and QC samples at low, medium, and high concentrations.

Sample Preparation from Biological Matrices

Two common methods for sample extraction from biological matrices like plasma are Solid Phase Extraction (SPE) and Protein Precipitation (PP).

SPE is a highly efficient method for sample clean-up, resulting in minimal matrix effects.[1]

-

Sample Pre-treatment: To 100 µL of plasma sample, add the internal standard (this compound).

-

Acidification: Acidify the sample with 0.1 M HCl.

-

SPE Cartridge Conditioning: Condition an Orochem DVB-LP cartridge (or equivalent) with methanol followed by water.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interferences.

-

Elution: Elute the analytes with an appropriate volume of a strong organic solvent (e.g., methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis. The mean extraction recovery for both Letrozole and this compound using this method has been reported to be high and consistent.[1]

PP is a simpler and faster method, suitable for high-throughput analysis.[6]

-

Sample Spiking: To a known volume of plasma, add the internal standard (this compound).

-

Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) in a 3:1 ratio (v/v) to the plasma sample.

-

Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant and reconstitute in the mobile phase. Alternatively, inject the supernatant directly if the system can tolerate it.

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte (Letrozole) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Letrozole in unknown samples is then determined from this curve.

Visual Representations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Key Mass Spectrometry Parameters Relationship

Caption: MRM transition for this compound.

References

- 1. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note and Protocol: Chromatographic Separation of Letrozole from Letrozole-d4

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a detailed methodology for the chromatographic separation of letrozole from its deuterated internal standard, letrozole-d4. The protocol is primarily based on ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a sensitive and selective technique widely used for the quantification of drugs in biological matrices.[1][2] This method is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of letrozole.[2][3] The use of a deuterated internal standard like this compound is standard practice to ensure accuracy and precision by correcting for variations during sample preparation and analysis.

Introduction

Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women. Accurate quantification of letrozole in biological samples is essential for clinical and research purposes. The stable isotope-labeled compound, this compound, serves as an ideal internal standard (IS) for quantitative bioanalysis by mass spectrometry due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio (m/z). This application note details a robust UPLC-MS/MS method for the effective separation and quantification of letrozole, using this compound as the internal standard.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the extraction of letrozole and this compound from human plasma.[1]

Materials:

-

Human plasma samples

-

Letrozole and this compound reference standards

-

Internal Standard (IS) working solution (containing this compound)

-

0.1 M HCl in water

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Orochem DVB-LP (30 mg, 1 cc) SPE cartridges or equivalent

-

Centrifuge

-

Vortex mixer

-

Evaporation system (e.g., nitrogen evaporator)

Procedure:

-

Thaw frozen plasma samples, calibration standards, and quality control samples at room temperature for approximately 30 minutes.

-

To a 100 µL aliquot of the plasma sample in a clean microcentrifuge tube, add 50 µL of the IS solution.

-

Add 300 µL of 0.1 M HCl in water and vortex mix for 20 seconds.

-

Centrifuge the samples at 3200 x g for 5 minutes at 10°C.[1]

-

Condition the SPE cartridges by passing 1.0 mL of methanol followed by 1.0 mL of water.

-

Load the supernatant from the centrifuged sample onto the preconditioned SPE cartridge.

-

Wash the cartridge with 2 x 1 mL of water.

-

Elute letrozole and this compound from the cartridge with 2 x 0.5 mL of methanol into a clean collection tube.

-

Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 200 µL) for UPLC-MS/MS analysis.

Chromatographic Conditions

The following UPLC-MS/MS conditions are based on a rapid and sensitive method for letrozole determination.[1][2]

Instrumentation:

-

Waters Acquity UPLC system or equivalent

-

Waters Quattro Premier XE triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

Chromatographic Parameters:

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1][2] |

| Mobile Phase | Methanol:0.1% Formic Acid in Water (85:15, v/v)[1][2] |

| Flow Rate | 0.300 mL/min[1] |

| Column Temperature | 35°C[1] |

| Injection Volume | 10 µL (typical, can be optimized) |

| Run Time | Approximately 2.0 minutes[1] |

Mass Spectrometer Settings:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| Scan Type | Multiple Reaction Monitoring (MRM)[2] |

| MRM Transitions | Letrozole: m/z 286.2 → 217.0[1][2] |

| This compound: m/z 290.2 → 221.0[1][2] | |

| Dwell Time | 150 ms[1] |

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Data

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |

| Letrozole | 1.21[1] | 286.2[1][2] | 217.0[1][2] |

| This compound | 1.20[1] | 290.2[1][2] | 221.0[1][2] |

Table 2: Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 0.10–100 ng/mL[1][2] |

| Correlation Coefficient (r²) | ≥ 0.9990[1][2] |

| Extraction Recovery | 94.3% to 96.2%[1][2] |

| Intra-batch Precision (%CV) | ≤ 5.2%[1][2] |

| Inter-batch Precision (%CV) | ≤ 5.2%[1][2] |

Visualization

Experimental Workflow Diagram

Caption: Experimental workflow for the extraction and analysis of letrozole and this compound.

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and selective approach for the chromatographic separation and quantification of letrozole from its deuterated internal standard, this compound, in biological matrices. The detailed protocol for solid-phase extraction ensures high recovery and minimal matrix effects, leading to reliable and reproducible results. This application note serves as a valuable resource for researchers and scientists involved in the bioanalysis of letrozole.

References

- 1. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SPE-UPLC-MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting poor signal intensity of Letrozole-d4 in ESI-MS

Welcome to the technical support center for the analysis of Letrozole-d4 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly those related to poor signal intensity.